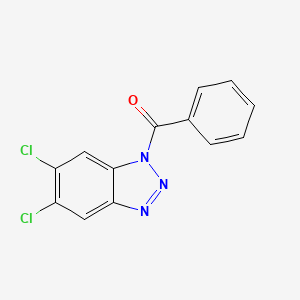

1H-Benzotriazole, 1-benzoyl-5,6-dichloro-

Description

Significance of the Benzotriazole (B28993) Scaffold in Contemporary Chemical Research

The benzotriazole scaffold is a structural motif of significant interest in modern chemical research due to its wide range of biological activities and its utility as a synthetic auxiliary. nih.gov Benzotriazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.net The presence of the benzotriazole core in a molecule can enhance its biological efficacy, often attributed to the ability of the nitrogen-rich heterocycle to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. rsc.org

Beyond its medicinal applications, benzotriazole and its derivatives are employed as versatile synthetic intermediates. The benzotriazole group can be readily introduced into a molecule and subsequently function as an excellent leaving group, facilitating a variety of chemical transformations. nih.gov This utility has cemented its role as a valuable tool in the synthesis of complex organic molecules.

Rationale for Investigation of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- as a Functionalized Derivative

The investigation into 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is driven by a strategic combination of structural modifications to the parent benzotriazole scaffold, each intended to impart specific and potentially enhanced properties.

The dichloro substitution at the 5 and 6 positions of the benzene (B151609) ring is a key feature. Halogenation of aromatic systems is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of chlorine atoms can significantly influence the electronic nature of the benzotriazole ring system and enhance the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design. Research on related 5,6-dichloro-benzotriazole derivatives has shown that this substitution pattern can lead to potent antiviral and anticancer activities. researchgate.netunica.it

The addition of a benzoyl group at the 1-position of the triazole ring introduces a bulky, aromatic acyl moiety. N-acylation is a common method to create benzotriazole derivatives with altered properties. The benzoyl group can influence the molecule's conformation, steric profile, and electronic distribution. Furthermore, N-acylbenzotriazoles are recognized as effective acylating agents in organic synthesis, highlighting another facet of their chemical reactivity. alliedacademies.org The presence of the benzoyl group can also impact the biological activity of the molecule, potentially by influencing its interaction with specific biological targets.

Therefore, the combination of dichlorination and N-benzoylation in 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- represents a rational design approach to create a novel derivative with potentially unique and valuable chemical and biological properties worthy of detailed investigation.

Overview of Research Trajectories for Complex Organic Heterocycles

The study of complex organic heterocycles like 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is situated within broader trends in contemporary chemical research. A significant trajectory is the continued exploration of new synthetic methodologies to access novel and diverse heterocyclic scaffolds. This includes the development of more efficient, selective, and environmentally benign reactions.

Another major research direction is the pursuit of structure-activity relationship (SAR) studies. By systematically modifying the structure of a parent heterocycle and evaluating the impact on its biological activity, researchers can identify key structural features responsible for its therapeutic effects. This iterative process of design, synthesis, and biological testing is fundamental to modern drug discovery. beilstein-journals.orgopenmedicinalchemistryjournal.com

Furthermore, there is a growing emphasis on understanding the molecular mechanisms of action of bioactive heterocycles. This involves identifying the specific cellular targets with which these compounds interact and elucidating the downstream biochemical pathways that are affected. This deeper understanding is crucial for the development of safer and more effective therapeutic agents.

Chemical and Physical Properties

While detailed experimental research findings for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- are not extensively documented in publicly available literature, its fundamental chemical and physical properties can be compiled from chemical databases.

| Property | Value |

| Molecular Formula | C₁₃H₇Cl₂N₃O |

| Molecular Weight | 292.12 g/mol |

| CAS Number | 72435-62-2 |

| Density | 1.51 g/cm³ |

| Boiling Point | 465.8 °C at 760 mmHg |

| Flash Point | 235.5 °C |

Note: The properties listed above are predicted or sourced from chemical databases and may not be experimentally verified. nih.gov

Detailed Research Findings

Specific experimental data for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- remains elusive in the reviewed literature. However, research on closely related N-acyl and 5,6-dichloro substituted benzotriazoles provides valuable insights into the expected chemistry and potential biological activity of this compound. For instance, the synthesis of various N-substituted 5,6-dichlorobenzotriazoles has been reported, typically involving the acylation of 5,6-dichlorobenzotriazole (B1348343) with the corresponding acyl chloride. nih.gov Spectroscopic characterization of these related compounds has been performed using techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm their structures.

Biological evaluation of analogous compounds has revealed promising activities. For example, certain N-aryl-5,6-dichlorobenzotriazole derivatives have been investigated as potential antiviral agents, showing activity against viruses such as the Respiratory Syncytial Virus (RSV). nih.gov Other studies on halogenated benzotriazoles have highlighted their potential as anticancer agents. nih.gov While direct biological data for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is not available, the existing research on similar structures suggests that it would be a valuable candidate for screening in various biological assays.

Structure

3D Structure

Properties

CAS No. |

72435-62-2 |

|---|---|

Molecular Formula |

C13H7Cl2N3O |

Molecular Weight |

292.12 g/mol |

IUPAC Name |

(5,6-dichlorobenzotriazol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C13H7Cl2N3O/c14-9-6-11-12(7-10(9)15)18(17-16-11)13(19)8-4-2-1-3-5-8/h1-7H |

InChI Key |

QJYJPMQJDDBVEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC(=C(C=C3N=N2)Cl)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1h Benzotriazole, 1 Benzoyl 5,6 Dichloro

Reactivity of the Benzotriazole (B28993) Moiety

The benzotriazole ring system is a versatile heterocyclic scaffold known for its unique chemical properties. It can act as both a weak acid and a weak base and possesses both electron-donating and electron-withdrawing characteristics, which underpins its wide-ranging applications in synthesis. lupinepublishers.com

A paramount feature of the N-substituted benzotriazole moiety is its exceptional ability to function as a leaving group in nucleophilic substitution reactions. lupinepublishers.com The stability of the resulting benzotriazolide anion makes it readily displaced by a variety of nucleophiles. This property is central to the synthetic utility of acylbenzotriazoles, including 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

In such reactions, the compound acts as a benzoylating agent. A nucleophile attacks the electrophilic carbonyl carbon of the benzoyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the 5,6-dichlorobenzotriazolide anion, a highly stable leaving group. The stability is enhanced by the aromaticity of the heterocyclic ring and the electron-withdrawing nature of the fused benzene (B151609) ring and the nitrogen atoms. The presence of the dichloro-substituents further enhances this stability (see Section 3.3). This reactivity profile makes N-acylbenzotriazoles effective acyl transfer agents for N-, O-, C-, and S-acylations. nih.gov

Research on related compounds, such as 1-hydroxybenzotriazole (B26582) (HOBt) esters, has demonstrated that the benzotriazole-based leaving groups are more reactive than other common leaving groups like N-hydroxysuccinimide (NHS) in gas-phase ion/ion reactions, underscoring their high reactivity in nucleophilic acyl substitution. researchgate.netnih.gov The ability of the benzotriazolyl oxide anion (BtO⁻) to be displaced from sp³ carbon centers by nucleophiles has also been demonstrated, highlighting the versatility of benzotriazole as a nucleofuge. beilstein-journals.org

Table 1: Comparison of Leaving Group Ability in Acyl Substitution

| Leaving Group Precursor | Leaving Group | Relative Reactivity |

|---|---|---|

| N-Hydroxysuccinimide (NHS) | Succinimide anion | Good |

| 1-Hydroxybenzotriazole (HOBt) | Benzotriazolyl oxide anion | Excellent researchgate.netnih.gov |

This table provides a qualitative comparison based on literature discussing the reactivity of different activating agents in acylation reactions.

The benzotriazole structure is also capable of participating in cycloaddition reactions. One notable pathway involves the photochemical extrusion of molecular nitrogen (N₂) from the triazole ring. Irradiation of benzotriazoles can generate a highly reactive 1,3-diradical intermediate. nih.govresearchgate.netnih.govmdpi.com This diradical can then undergo intermolecular cycloaddition with various dipolarophiles, such as alkenes and alkynes, to form new heterocyclic systems like indoles and dihydropyrrolo[3,4-b]indoles. nih.govnih.govmdpi.com

Another significant cycloaddition pathway is the [3+2] cycloaddition of azides with benzynes to form benzotriazoles. acs.orgfu-berlin.denih.gov While this is a method for synthesizing the benzotriazole ring itself, it illustrates the inherent reactivity of the triazole system's precursors.

Furthermore, benzotriazole and its derivatives are widely used as auxiliaries in condensation reactions. nih.gov For instance, polymer-supported benzotriazoles have been employed as catalysts for the synthesis of tetrahydroquinolines through the condensation of aldehydes and aromatic amines. researchgate.net The ability of the benzotriazole moiety to facilitate the formation of key intermediates is crucial in these transformations.

Influence of Benzoyl Substituent on Reaction Pathways

The N-benzoyl group attached to the N1 position of the benzotriazole ring fundamentally alters the electronic landscape and steric environment of the molecule, thereby directing its reactivity.

The benzoyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This has two primary consequences for the reactivity of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-:

Activation of the Carbonyl Carbon: The primary role of the benzoyl group is to function as an acyl moiety. The electron-withdrawing nature of the group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This renders the entire molecule an effective benzoylating agent, as discussed in section 3.1.1. The benzotriazole portion serves as the activating group and subsequent leaving group. lupinepublishers.comnih.gov

Deactivation of the Benzotriazole Ring: The electron-withdrawing effect of the benzoyl group reduces the electron density of the entire benzotriazole ring system. This deactivates the rings toward electrophilic substitution. chemicalbook.com Reactions that would typically occur on the benzene or triazole rings of an unsubstituted benzotriazole are less favorable in the N-benzoylated derivative.

The benzoyl group is sterically demanding. Its presence at the N1 position can hinder the approach of reactants to adjacent sites on the benzotriazole ring. This steric bulk can influence the regioselectivity of certain reactions and may affect the rate of nucleophilic attack at the carbonyl carbon, although its primary electronic role as an activating group is more dominant. Conformational preferences, such as the relative orientation of the benzoyl group with respect to the benzotriazole plane, can also play a role in modulating reactivity by affecting the accessibility of the reactive sites. In related N-substituted benzotriazoles, steric hindrance has been noted to influence biological activity and reaction outcomes. nih.govresearchgate.net

Impact of Dichloro-Substituents on Chemical Reactivity

The two chlorine atoms at the 5- and 6-positions of the benzotriazole's benzene ring exert a significant influence on the molecule's reactivity through their inductive and resonance effects.

Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect). This effect is dominant for halogens. The key consequences of the 5,6-dichloro substitution are:

Enhanced Leaving Group Ability: The strong electron-withdrawing inductive effect of the two chlorine atoms further stabilizes the negative charge on the 5,6-dichlorobenzotriazolide anion that is formed after nucleophilic acyl substitution. This increased stability makes it an even better leaving group compared to the unsubstituted benzotriazolide anion, thereby increasing the reactivity of the molecule as a benzoylating agent. The introduction of electron-withdrawing groups like -Cl and -NO₂ into the benzotriazole moiety is a known strategy to increase the antimycotic activity of certain derivatives, which can be linked to modified electronic properties. nih.gov

Modification of Aromatic Reactivity: The chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution due to their inductive electron withdrawal. This effect complements the deactivating influence of the N-benzoyl group, making electrophilic attack on the benzene ring highly unfavorable. Studies on various substituted benzotriazoles have shown that halogen substitutions on the benzene ring can significantly enhance the bioactivity of the derivatives. nih.govgsconlinepress.com For instance, 5,6-dichloro-1-phenyl-1(2)H-benzo[d] nih.govnih.govresearchgate.nettriazole derivatives have been investigated as potent viral inhibitors. nih.gov

Table 2: Influence of Substituents on Benzotriazole Reactivity

| Substituent | Position | Primary Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Benzoyl | N1 | Electron-withdrawing | Activates carbonyl for nucleophilic attack; deactivates ring system. |

Inductive and Resonance Effects on Ring Electron Density

The chemical structure of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- features three distinct substituents on the benzotriazole core: a benzoyl group at the N1 position and two chlorine atoms at the C5 and C6 positions. Each of these groups exerts a strong electron-withdrawing effect, significantly decreasing the electron density across both the benzene and triazole rings.

Benzoyl Group: The N-benzoyl group is a powerful electron-withdrawing substituent. It acts primarily through a negative resonance effect (-R), delocalizing the lone pair of electrons from the N1 nitrogen atom of the triazole ring onto the carbonyl oxygen. This delocalization reduces the electron density on the triazole moiety. Additionally, the carbonyl group exerts a negative inductive effect (-I), further pulling electron density away from the ring system.

Dichloro Substituents: The chlorine atoms at the C5 and C6 positions are highly electronegative and exert a strong -I effect, withdrawing electron density from the benzene portion of the benzotriazole ring. While halogens possess lone pairs that can participate in a positive resonance effect (+R), the inductive effect is dominant for chlorine. The cumulative effect of two chlorine atoms significantly depletes the electron density of the benzene ring.

The combination of these substituents makes the 1-benzoyl-5,6-dichloro-1H-benzotriazole system highly electron-deficient. This electronic feature is a primary determinant of its reactivity, particularly its utility as an acylating agent, as the substituted benzotriazole moiety becomes an excellent leaving group. Studies on substituted N-heterocycles confirm that electron-withdrawing groups alter the electronic properties and can weaken specific bonds, predisposing the molecule to certain reactions nih.gov.

Modulation of Acid-Base Properties

The acid-base properties of the benzotriazole system are significantly altered by the attached electron-withdrawing groups. The parent 1H-benzotriazole is a weak acid, with a pKa of approximately 8.2–8.37 nih.gov. The N-H proton can be removed by a base.

In 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, the N1 proton is replaced by the benzoyl group, so its acidity is not a factor. Instead, the basicity of the N2 and N3 atoms becomes relevant. The strong electron-withdrawing nature of the benzoyl and dichloro substituents drastically reduces the electron density on these nitrogen atoms. Consequently, their ability to accept a proton (i.e., their basicity) is severely diminished compared to the unsubstituted benzotriazole. This makes the molecule a very weak base. The decreased basicity stabilizes the corresponding anion (5,6-dichloro-benzotriazolide) when it functions as a leaving group during nucleophilic substitution reactions, which is crucial for its reactivity profile.

Elucidation of Reaction Mechanisms

N-acylbenzotriazoles are well-established as efficient and neutral acylating agents for a variety of nucleophiles, including amines, alcohols, and thiols researchgate.netorganic-chemistry.orgorganic-chemistry.org. The mechanism of these reactions generally follows a nucleophilic acyl substitution pathway.

The reactivity of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- as an acylating agent is enhanced by its specific substituents. The electron-deficient nature of the benzotriazole ring system makes the 5,6-dichloro-benzotriazolide anion a particularly stable and effective leaving group. This facilitates the transfer of the benzoyl group to a nucleophile under mild conditions organic-chemistry.org. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the benzoyl group.

Identification of Reaction Intermediates

The most common reaction pathway for N-acylbenzotriazoles is acyl transfer to a nucleophile. This process is believed to proceed through a transient tetrahedral intermediate.

Acyl Transfer Reaction:

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon atom of the 1-benzoyl group.

Formation of Tetrahedral Intermediate: This attack leads to the formation of a short-lived, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond. This is followed by the departure of the 5,6-dichloro-1H-benzotriazolide anion, which is a very stable leaving group due to the electron-withdrawing effects of the chloro substituents that delocalize the negative charge.

Proton Transfer: A final proton transfer step yields the acylated nucleophile and the 5,6-dichloro-1H-benzotriazole salt.

In other, less common, high-energy reactions such as gas-phase pyrolysis, different intermediates have been proposed for N-aroylbenzotriazoles, including biradical or carbene species thieme-connect.com. For reactions conducted in basic conditions, an alternative pathway involving the generation of a ketene (B1206846) intermediate via the elimination of the benzotriazole anion has also been demonstrated thieme-connect.com.

Kinetic Studies of Key Transformation Steps

Kinetic investigations of nucleophilic displacements on similar acyl transfer agents, such as 1-hydroxybenzotriazole esters, have shown a strong dependence on the electronic nature of the leaving group rsc.org. In these studies, it was found that electron-withdrawing substituents on the benzotriazole ring significantly enhance the rate of the acyl transfer reaction. For the hydroxide-ion-catalyzed hydrolysis of substituted 1-benzoyloxybenzotriazoles, a Hammett plot yielded a positive ρ value of +1.83, indicating that the reaction is accelerated by substituents that stabilize the departing anion rsc.org.

Applying this principle to 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, the following can be concluded:

The two electron-withdrawing chlorine atoms at the C5 and C6 positions stabilize the negative charge on the resulting benzotriazolide anion.

This stabilization lowers the activation energy for the collapse of the tetrahedral intermediate and the departure of the leaving group.

Consequently, 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is expected to be a more reactive acylating agent and exhibit faster reaction kinetics compared to the unsubstituted N-benzoylbenzotriazole.

The table below summarizes the expected effects of the substituents on the kinetic profile of the acyl transfer reaction.

| Substituent | Electronic Effect | Influence on Leaving Group | Expected Impact on Reaction Rate (k) |

|---|---|---|---|

| 1-Benzoyl | -R, -I (Electron-withdrawing) | Increases electrophilicity of carbonyl carbon | Increase |

| 5,6-Dichloro | -I >> +R (Electron-withdrawing) | Stabilizes the resulting benzotriazolide anion | Significant Increase |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Confirmation

Beyond basic identification, a suite of sophisticated spectroscopic methods can be employed to confirm the intricate structural details of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton and carbon signals, especially in complex aromatic systems. For 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be critical. HSQC would reveal direct one-bond correlations between protons and their attached carbons, while HMBC would show correlations over two to three bonds, helping to piece together the connectivity between the benzoyl and dichlorobenzotriazole moieties.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the benzoyl group relative to the benzotriazole (B28993) ring system. nih.govrcsi.com For instance, NOE correlations between the ortho-protons of the benzoyl group and the protons on the dichlorobenzotriazole ring would indicate a specific rotational conformation.

Solid-State NMR (SSNMR) would offer valuable information about the molecule's structure and dynamics in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could provide high-resolution carbon-13 spectra in the solid phase, revealing the presence of different polymorphs or non-equivalent molecules in the crystal lattice.

Table 1: Predicted 2D NMR Correlations for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-

| Proton Signal | Expected HMBC Correlations (to Carbons) | Expected NOESY Correlations (to Protons) |

| H-4 | C-6, C-7a | H-7 |

| H-7 | C-4, C-5, C-7a | H-4 |

| Benzoyl ortho-H | Carbonyl C, Benzoyl ipso-C | Benzoyl meta-H, H-7 |

| Benzoyl meta-H | Benzoyl ipso-C, Benzoyl para-C | Benzoyl ortho-H, Benzoyl para-H |

| Benzoyl para-H | Benzoyl meta-C | Benzoyl meta-H |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of a molecule. The spectrum of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- would be characterized by several key absorption bands. The carbonyl (C=O) stretching vibration of the benzoyl group is expected to appear as a strong band in the region of 1650-1700 cm⁻¹. The C-Cl stretching vibrations associated with the dichloro-substituted benzene (B151609) ring would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ range. The benzotriazole ring itself has characteristic vibrational modes that would contribute to the complexity of the spectrum. rsc.org Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings.

Table 2: Predicted Key IR and Raman Vibrational Frequencies

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1670-1690 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| Benzotriazole Ring Vibrations | 1200-1400 | Medium |

| C-N Stretch | 1100-1300 | Medium |

| C-Cl Stretch | 650-750 | Strong |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak.

A characteristic fragmentation pathway for benzotriazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion. researchgate.net Another major fragmentation would be the cleavage of the N-C bond between the benzotriazole ring and the carbonyl group, leading to the formation of a benzoyl cation (m/z 105) and a dichlorobenzotriazole radical. Further fragmentation of the dichlorobenzotriazole moiety could also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 293/295/297 | [M]⁺ | Molecular Ion |

| 265/267/269 | [M - N₂]⁺ | Loss of dinitrogen |

| 188/190/192 | [C₆H₂Cl₂N]⁺ | Cleavage of the benzoyl group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Elucidation

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsional angles for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure. mdpi.com

X-ray crystallography would reveal the precise conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the plane of the benzotriazole ring and the plane of the benzoyl group. This angle is determined by a balance of steric and electronic effects. The solid-state conformation may be influenced by the intermolecular interactions present in the crystal lattice, and may not necessarily represent the lowest energy conformation in solution. nih.govrcsi.com

Chiroptical Properties

The chiroptical properties of a molecule are only relevant if the molecule is chiral. 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- itself is not chiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. For chiroptical properties to be applicable, a chiral center or element of chirality would need to be introduced into the molecule, for instance, through the synthesis of chiral derivatives. No such chiral derivatives of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- or studies on their chiroptical properties have been reported in the available literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-

No dedicated quantum chemical calculations for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- have been identified in the surveyed literature. Such studies are crucial for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

There are no published studies that utilize Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or the electronic structure of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

Molecular Electrostatic Potential (MEP) Mapping

Analyses involving Molecular Electrostatic Potential (MEP) mapping, which would identify the electron-rich and electron-deficient regions of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- to predict its reactive sites, have not been reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Localization)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- are absent from the scientific literature. This information is vital for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

There is no evidence of molecular dynamics simulations being performed to explore the conformational landscape, flexibility, or intermolecular interactions of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical investigations into the potential reaction mechanisms, pathways, and the associated transition states for reactions involving 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- are not available.

Structure-Property Relationship (SPR) Modeling based on Theoretical Descriptors

No studies have been found that develop Structure-Property Relationship (SPR) models for this compound using theoretical or computational descriptors.

Applications in Advanced Organic Synthesis and Methodology Development

1H-Benzotriazole, 1-benzoyl-5,6-dichloro- as a Synthetic Auxiliary

Benzotriazole (B28993) and its derivatives are esteemed as versatile synthetic auxiliaries in organic chemistry. nih.govlupinepublishers.com They can be readily introduced into molecules and function as exceptional leaving groups, facilitating a wide range of transformations. nih.govlupinepublishers.com The subject compound, 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, leverages these intrinsic properties, with its reactivity amplified by the dichloro substitution, making it a highly efficient tool for synthetic chemists.

While specific literature examples detailing the use of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- in C-C bond formation are not prevalent, the established reactivity of N-acylbenzotriazoles allows for a clear projection of its potential applications. N-acylbenzotriazoles are known to participate in C-acylation reactions with suitable carbon nucleophiles. researchgate.net

The enhanced electrophilicity of the benzoyl group in 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- suggests its utility in reactions such as:

Friedel-Crafts Acylation: It could serve as a potent benzoylating agent for electron-rich aromatic and heteroaromatic compounds under Lewis acid catalysis, providing an alternative to traditional benzoyl chlorides or anhydrides.

Acylation of Enolates and Carbanions: The compound is expected to react efficiently with pre-formed enolates of ketones, esters, and other activated methylene (B1212753) compounds to form β-dicarbonyl compounds, which are valuable synthetic intermediates.

The general transformation for the acylation of a carbon nucleophile can be represented as follows:

| Reactant 1 | Reactant 2 | Product Type |

| 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- | Organometallic Reagent (e.g., Grignard) | Ketone |

| 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- | Ketone Enolate | β-Diketone |

| 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- | Aromatic Compound (with Lewis Acid) | Aryl Ketone |

The benzotriazole methodology is a powerful strategy for the synthesis of a wide array of heterocyclic systems. researchgate.netacs.org N-acylbenzotriazoles, in particular, serve as key precursors for constructing five-membered heterocycles. They can react with various dinucleophiles to build complex molecular frameworks. For instance, the reaction of N-acylbenzotriazoles with amino alcohols or amino thiols is a known route to oxazolines and thiazolines, respectively. researchgate.net

Drawing from this precedent, 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- could be employed in the synthesis of 2-phenyl substituted heterocycles. The reaction would proceed via an initial N-acylation, followed by an intramolecular cyclization with the displacement of the stable 5,6-dichloro-1H-benzotriazole leaving group. This approach offers a mild and efficient pathway to valuable heterocyclic scaffolds.

Utilization as an Activating Agent in Functional Group Transformations

The primary and most documented role of N-acylbenzotriazoles is as activating agents for carboxylic acids, facilitating a variety of functional group transformations. lupinepublishers.comgsconlinepress.com 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is an exceptionally effective reagent for benzoylation reactions. The 5,6-dichlorobenzotriazole (B1348343) moiety is a superior leaving group compared to its non-halogenated counterpart, allowing reactions to proceed under mild conditions with high efficiency.

Key transformations include:

Amide Formation: It reacts cleanly with primary and secondary amines to produce benzamides. This method is particularly valuable in peptide synthesis, where N-acylbenzotriazoles have been shown to be excellent acylating agents that minimize racemization. lupinepublishers.com

Ester Formation: The compound readily reacts with alcohols and phenols to yield the corresponding benzoate (B1203000) esters. The high reactivity allows for the esterification of sterically hindered or electronically deactivated alcohols.

Thioester Formation: In a similar fashion, thiols can be acylated to provide thioesters.

The table below summarizes representative functional group transformations achievable using 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- as an activating agent, based on the known reactivity of analogous N-acylbenzotriazoles.

| Nucleophile (R-XH) | Functional Group Formed | Product |

| Primary Amine (R-NH₂) | Amide | R-NH-CO-Ph |

| Secondary Amine (R₂-NH) | Amide | R₂-N-CO-Ph |

| Alcohol (R-OH) | Ester | R-O-CO-Ph |

| Thiol (R-SH) | Thioester | R-S-CO-Ph |

Development of New Synthetic Reagents and Catalysts based on the Scaffold

The 5,6-dichloro-1H-benzotriazole scaffold serves as a robust platform for the development of new chemical entities. While 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is itself a reagent, the core heterocyclic structure can be modified to create a diverse library of compounds. Research has shown that various substituents can be introduced at the N1-position of the 5,6-dichlorobenzotriazole ring to synthesize molecules with specific functions, particularly for biological applications. mdpi.comresearchgate.net For instance, N1-aryl and N1-benzyl derivatives of 5,6-dichlorobenzotriazole have been synthesized and investigated for their potent antiviral properties. mdpi.comresearchgate.net

This demonstrates that the 5,6-dichlorobenzotriazole core is a "privileged scaffold" that can be derivatized to generate novel reagents or molecular probes. The synthesis of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is an intermediate step in this process, where the benzoyl group could potentially be removed to allow for further functionalization at the N1 position, thus opening pathways to new classes of reagents or catalysts.

Strategies for Asymmetric Synthesis Involving 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-

As an achiral molecule, 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- cannot induce stereoselectivity on its own. However, it can be integrated into broader strategies for asymmetric synthesis in several ways:

Use with Chiral Catalysts: The compound can be used as a benzoylating agent in reactions mediated by chiral catalysts. For example, the kinetic resolution of a racemic secondary alcohol could be achieved by enantioselective acylation using this reagent in the presence of a chiral lipase (B570770) or a synthetic acylation catalyst.

Derivatization of Chiral Auxiliaries: It can be used to attach a benzoyl group to a chiral auxiliary. The resulting diastereomeric product could then undergo a subsequent stereoselective reaction, with the benzoyl group playing a role in directing the stereochemical outcome before being cleaved.

Asymmetric Reactions of the Benzotriazole Scaffold: While not directly involving the N-benzoyl derivative, research has shown that the parent benzotriazole can participate in enantioselective reactions. For example, the organocatalytic asymmetric aza-Michael addition of benzotriazole to nitroolefins has been successfully developed, demonstrating that the benzotriazole nucleus is compatible with chiral reaction environments. researchgate.net This suggests that substrates derived from 5,6-dichlorobenzotriazole could potentially be used in similar asymmetric transformations.

Investigations into Biological Activity at the Molecular Level Excluding Clinical Data

Molecular Target Identification and Validation

Research into the biological activity of 5,6-dichlorobenzotriazole (B1348343) derivatives, a class to which 1-benzoyl-5,6-dichloro-1H-benzotriazole belongs, has identified several potential molecular targets. These studies, conducted at a preclinical level, validate the engagement of these compounds with specific biological entities, providing a foundation for their observed activities.

In the context of other viral infections, the viral attachment process has been identified as a key target. For Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, derivatives based on the N1,N4-bis(4-(5,6-dichloro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl)phenyl)succinamide scaffold were found to interfere with the early stages of infection by hijacking the viral attachment process. researchgate.netnih.gov

Beyond antiviral targets, key cellular enzymes have been identified as targets for halogenated benzotriazoles. Notably, the catalytic subunit of human protein kinase CK2 (hCK2α) is a well-characterized target. researchgate.net Halogenated benzotriazoles act as ATP-competitive inhibitors of CK2. researchgate.net Further enzymatic targets within viral replication cycles include the NTPase/Helicase of viruses in the Flaviviridae family, such as Hepatitis C virus (HCV). researchgate.netnih.gov

Cell surface receptors have also been implicated. Certain chlorinated benzotriazole (B28993) derivatives have been shown to bind to the extracellular domain of the Epidermal Growth Factor Receptor (EGFR), thereby preventing the binding of natural growth factors. researchgate.net

Enzyme Inhibition Studies (e.g., Protein Kinases)

The 5,6-dichlorobenzotriazole core is a key structural feature in a class of potent enzyme inhibitors. The most extensively studied target is protein kinase CK2, a constitutively active serine/threonine-protein kinase implicated in cell proliferation and survival, making it an attractive target in oncology research. researchgate.netnih.gov

Halogenated benzotriazoles function as ATP-competitive inhibitors of CK2. researchgate.net Systematic studies have demonstrated that the substitution pattern on the benzotriazole ring is critical, with derivatives carrying halogen atoms at positions 5 and 6 interacting much more strongly with the enzyme than those substituted at positions 4 and 7. researchgate.net The binding of these compounds to the active site of CK2 is driven predominantly by hydrophobic interactions. researchgate.net Further studies comparing 5,6-dibromo-1H-benzotriazole with its tetra-brominated counterpart confirmed the strong binding affinity conferred by the 5,6-dihalogen pattern. nih.gov

In the antiviral domain, derivatives of halogenated benzotriazoles have been investigated as inhibitors of viral enzymes essential for replication. Analogues of 1H-benzotriazole have been synthesized and tested for their inhibitory activity against the NTPase/helicase enzymes of several Flaviviridae family members, including Hepatitis C Virus (HCV), West Nile Virus (WNV), Dengue Virus (DENV), and Japanese Encephalitis Virus (JEV). researchgate.netnih.gov N-alkylation of the benzotriazole core was found to enhance the inhibitory activity and selectivity towards the HCV NTPase/helicase. nih.gov

The table below summarizes key findings from enzyme inhibition studies involving halogenated benzotriazoles.

| Enzyme Target | Compound Class | Mechanism of Inhibition | Key Findings |

| Protein Kinase CK2 | Halogenated benzotriazoles (e.g., 5,6-dibromo) | ATP-competitive | Halogenation at positions 5 and 6 is critical for high-affinity binding. researchgate.net |

| HCV NTPase/Helicase | N-alkylated tetrabromo-1H-benzotriazoles | Not specified | N-alkylation enhances inhibitory activity; 2-alkyl derivatives are most active. nih.gov |

Receptor Binding Affinity and Ligand-Receptor Interactions

The benzotriazole scaffold has been shown to interact with specific cell surface receptors, indicating a broader mechanism of action beyond direct enzyme inhibition.

Studies have identified 1-substituted benzotriazole-5-carboxylic acids as the first selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (also known as HM74). researchgate.net This receptor is predominantly expressed in adipocytes and is a low-affinity receptor for niacin. Notably, these benzotriazole derivatives showed a high degree of selectivity for GPR109b over the highly homologous high-affinity niacin receptor, GPR109a. This selectivity was attributed to differences in the amino acid sequence near a key arginine-ligand interaction site, which allows the GPR109b receptor to tolerate larger ligands. researchgate.net

Furthermore, research has established the Epidermal Growth Factor Receptor (EGFR) as a plasma membrane receptor for certain benzotriazole derivatives. researchgate.net By combining in silico docking with receptor binding and internalization assays, it was demonstrated that chlorinated benzotriazole variants bind to the extracellular domain of EGFR. This interaction competitively inhibits the binding of endogenous growth factors, subsequently inhibiting downstream signaling events such as ERK1/2 phosphorylation and DNA synthesis. researchgate.net

These findings illustrate that the benzotriazole nucleus can serve as a versatile scaffold for designing ligands that target specific receptor subtypes with high affinity and selectivity. The ability of the fused benzene (B151609) ring to participate in π-π stacking and the nitrogen atoms to form hydrogen bonds are key features facilitating these ligand-receptor interactions. jrasb.com

In Vitro Activity Against Specific Biological Pathways or Microorganisms

Derivatives containing the 5,6-dichlorobenzotriazole scaffold have demonstrated significant in vitro activity against a range of microorganisms, particularly viruses and mycobacteria.

Antiviral Activity: A notable body of research has focused on the antiviral properties of these compounds.

Human Respiratory Syncytial Virus (RSV): A series of 5,6-dichloro-1-phenyl-benzotriazoles were identified as potent inhibitors of RSV infection in plaque reduction assays, exhibiting activity at micromolar concentrations with low cytotoxicity. nih.govresearchgate.net The activity was specific to RSV, as no inhibitory effects were observed against other tested RNA or DNA viruses. nih.gov

Coxsackievirus B5 (CVB5): Several benzo[d] nih.govresearchgate.netnih.govtriazol-1(2)-yl derivatives, including those built on a 5,6-dichloro-benzotriazole framework, emerged as selective antiviral agents against CVB5, a human enterovirus. researchgate.netnih.gov The effective concentrations (EC50) for the most active compounds ranged from 6 to 18.5 μM. nih.gov

Hantaan Virus (HTNV): In the search for inhibitors of RNA viruses, several 2-phenyl-benzotriazoles with the 5,6-dichloro substitution pattern were found to be fairly potent inhibitors of the Hantaan virus, proving to be approximately ten-fold more active than the reference drug ribavirin (B1680618) in a chemiluminescence focus reduction assay (EC50 = 4–5 µM). researchgate.net

Flaviviridae Family: N-alkyl derivatives of halogenated benzotriazoles have shown inhibitory activity against the helicase enzymes of HCV, WNV, DENV, and JEV. researchgate.netnih.gov

Antimycobacterial Activity: The 5,6-dichloro substitution has also proven effective in compounds targeting Mycobacterium.

Mycobacterium tuberculosis: A study of O-nitrobenzylated derivatives of halogen-substituted 1-hydroxybenzotriazoles found that 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole was particularly active against the M. tuberculosis reference strain H37Rv. nih.gov Its minimum inhibitory concentration (MIC) was comparable to the first-line drug isoniazid. The compound also showed moderate sensitivity against an isoniazid-resistant M. tuberculosis strain and Mycobacterium kansasii. nih.gov

The table below summarizes the observed in vitro activity of various 5,6-dichlorobenzotriazole derivatives.

| Microorganism | Compound Class | Observed Activity (EC50 / MIC) | Reference |

|---|---|---|---|

| Human Respiratory Syncytial Virus (RSV) | 5,6-dichloro-1-phenyl-benzotriazoles | Potent (µM concentrations) | nih.gov |

| Coxsackievirus B5 (CVB5) | Derivatives of N1,N4-bis(4-(5,6-dichloro-1H-benzo[d] nih.govresearchgate.netnih.govtriazol-1-yl)phenyl)succinamide | EC50 = 6 - 18.5 µM | nih.gov |

| Hantaan Virus (HTNV) | 5,6-dichloro-2-phenyl-benzotriazoles | EC50 = 4 - 5 µM | researchgate.net |

| Mycobacterium tuberculosis H37Rv | 5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazole | MIC comparable to isoniazid | nih.gov |

The biological activity of benzotriazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these compounds for various molecular targets.

Influence of Halogenation: The presence of halogen atoms on the benzene portion of the benzotriazole ring is a recurring feature in many active compounds.

Position: For inhibition of protein kinase CK2, halogenation at the C5 and C6 positions is paramount. researchgate.net Studies comparing various mono-, di-, and tri-brominated benzotriazoles showed that bromine atoms at these central vicinal positions contribute most effectively to binding affinity, significantly more than substitutions at the C4 and C7 positions. researchgate.net

Nature of Halogen: The type of halogen can also modulate activity. For instance, 5,6-diiodo-1H-benzotriazole was developed as a potent CK2 inhibitor, suggesting that larger, more polarizable halogens can be favorable for this target. nih.gov

General Antimicrobial Activity: The introduction of small, hydrophobic groups such as chlorine atoms onto the benzotriazole ring has been shown to produce compounds with successful activity against both Candida and Aspergillus species. nih.gov More broadly, incorporating electron-withdrawing groups on the benzotriazole ring can significantly enhance antibacterial efficacy. jrasb.com

Influence of N1-Substitution (including Benzoyl group): The substituent at the N1 position of the triazole ring plays a crucial role in determining both the target specificity and potency of the molecule. While direct SAR studies on the 1-benzoyl group are limited in available literature, extensive research on other N1-substituents provides a strong basis for understanding its potential role.

Antiviral Activity: For activity against Coxsackievirus B5, it was found that introducing a flexible methylene (B1212753) spacer between the 5,6-dichloro-1H-benzotriazol-1-yl moiety and an adjacent phenyl ring was key to converting an inactive precursor into a derivative active at micromolar concentrations. nih.gov This highlights the importance of the linker's length and flexibility in positioning the pharmacophore correctly for target interaction.

Enzyme Inhibition: In the case of HCV helicase inhibitors, N-alkylation of a tetrabromobenzotriazole scaffold enhanced inhibitory activity. nih.gov The nature of the alkyl group was critical, with 2-methyl, 2-ethyl, and 2-propyl derivatives being the most active, while replacing the alkyl with hydroxyethyl (B10761427) or chloroethyl substituents led to a loss of activity. nih.gov

The Benzoyl Moiety: The benzoyl group itself is a significant structural motif. It introduces a rigid, planar aromatic ring connected via a carbonyl group. This can facilitate π-π stacking interactions with aromatic residues in a binding pocket and act as a hydrogen bond acceptor. Its placement at the N1 position would orient this group away from the core heterocycle, allowing it to probe specific regions of a target protein.

The antimicrobial and antiviral effects of 5,6-dichlorobenzotriazole derivatives are underpinned by several distinct molecular mechanisms, with a notable emphasis on the disruption of early-stage viral replication processes.

Inhibition of Viral Entry and Fusion: A primary mechanism of antiviral action for this class of compounds is the blockade of viral entry into host cells. ebsco.com

Fusion Inhibition: Research on 5,6-dichloro-1-phenyl-benzotriazoles demonstrated that these compounds specifically inhibit the Human Respiratory Syncytial Virus (RSV) during the early phase of its infection cycle. nih.gov In silico modeling strongly suggested that the molecular target is the viral fusion process, whereby the compound prevents the viral envelope from merging with the host cell membrane, a critical step for releasing the viral genome into the cytoplasm. nih.gov

Attachment Inhibition: For Coxsackievirus B5 (CVB5), derivatives of 5,6-dichlorobenzotriazole were found to exert their protective effect by interfering with the viral attachment to the host cell. researchgate.netnih.gov Time-of-addition assays confirmed that the compound is most effective when present during the initial stages of infection, indicating a mechanism that involves blocking the virus from binding to its cellular receptors. nih.gov This action is not virucidal, meaning the compound does not directly destroy the virus particle but rather prevents it from initiating infection. researchgate.net

Interaction with Biological Macromolecules: The inherent chemical properties of the benzotriazole scaffold facilitate its interaction with biological targets.

Isosteric Mimicry: The benzotriazole nucleus is recognized as a bioisostere of the naturally occurring purine (B94841) nucleus found in nucleotides like ATP. researchgate.net This structural similarity allows it to fit into the active sites of enzymes that normally bind purine-based substrates, such as protein kinases, leading to competitive inhibition. researchgate.net

Non-covalent Interactions: The flat, aromatic structure of the bicyclic system promotes favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within protein binding pockets. jrasb.com Furthermore, the three nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or donors, enabling a network of interactions that stabilize the ligand-target complex. jrasb.com

These mechanistic insights show that 5,6-dichlorobenzotriazole derivatives can act through highly specific mechanisms, such as inhibiting viral entry, as well as through more general modes of enzyme inhibition based on their structural and electronic properties.

Chemoinformatic and QSAR Modeling for Activity Prediction (without clinical outcomes)

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques integral to the rational design and optimization of bioactive molecules like 1-benzoyl-5,6-dichloro-1H-benzotriazole. nih.gov These in silico methods are used to build mathematical models that correlate the chemical structure of compounds with their biological activities, thereby enabling the prediction of potency for novel, unsynthesized analogues and providing insights into their mechanism of action. nih.govresearchgate.net

While specific QSAR models for 1-benzoyl-5,6-dichloro-1H-benzotriazole were not detailed in the reviewed literature, the application of these methods to closely related compound series has been documented. For instance, in the development of 5,6-dichlorophenyl-benzotriazoles as RSV inhibitors, in silico modeling studies were employed to support the hypothesis that the viral fusion process was the molecular target. nih.gov Such docking simulations help visualize how a ligand fits into the binding site of a target protein, predicting key interactions that contribute to its inhibitory activity.

A typical QSAR study involves several steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or EC50 values) is assembled.

Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each molecule. These can include electronic properties, hydrophobicity, steric parameters, and topological indices.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation.

For halogenated benzotriazoles, QSAR models could be used to refine the SAR by quantifying the contribution of different halogen substitutions at the C5 and C6 positions or by predicting the optimal steric and electronic properties of the substituent at the N1 position. The generated 3D-QSAR contour maps can reveal regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would likely enhance or diminish activity, guiding the synthesis of more potent and selective compounds. nih.gov

Advanced Material Science and Supramolecular Chemistry Applications

Integration into Functional Polymers and Coatings

Benzotriazole (B28993) derivatives are widely recognized as a critical class of ultraviolet (UV) absorbers in the stabilization of polymeric materials and coatings. nih.govrsc.org Their primary function is to protect the polymer matrix from photodegradation by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy. nih.gov This process helps to preserve the material's physical properties, color, and gloss. rsc.org

The mechanism of action for benzotriazole UV absorbers involves the dissipation of absorbed UV energy through a rapid tautomeric conversion. Upon absorbing a photon of UV light, the molecule undergoes an intramolecular proton transfer, shifting from the enol to the keto form. This excited keto-tautomer then relaxes back to the ground state via non-radiative decay pathways, releasing the energy as heat and effectively preventing the formation of free radicals that would otherwise initiate polymer degradation.

While direct studies detailing the integration of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- into specific polymer systems are not extensively available, its structure is analogous to commercial UV stabilizers. The 5,6-dichloro substitution on the benzene (B151609) ring and the N-benzoyl group are expected to modulate the molecule's UV absorption spectrum, solubility, and compatibility with various polymer matrices such as polyolefins, polyesters, and styrenics. rsc.org The presence of these functional groups could enhance its performance and longevity within the material. Furthermore, benzotriazole-containing conjugated polymers have been explored for their utility in organic electronics, indicating the versatility of this heterocyclic core in creating functional materials. gcu.edu.pk

| Compound Name | Typical Application | Key Features |

|---|---|---|

| 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P) | Plastics, Coatings, Cosmetics | Effective in a wide range of polymers. |

| 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol (UV-326) | Polyolefins, Cold-cured polyesters | Strong and wide UV absorption band. nih.gov |

| 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) | Polyolefins, PVC | Good chemical stability and low volatility. nih.gov |

| 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- | (Projected) Polymers, Coatings | (Projected) Dichloro and benzoyl groups may enhance UV absorption and matrix compatibility. Data not available in searched literature. |

Role in Corrosion Inhibition Mechanisms and Surface Chemistry

Benzotriazole (BTA) and its derivatives are benchmark corrosion inhibitors, especially for copper and its alloys, though they also find application in protecting steel and zinc. nih.govnih.gov The efficacy of these compounds stems from their ability to form a robust, passive protective film on the metal surface. epstem.net This film, composed of a polymeric complex between the metal ions and benzotriazole molecules, acts as a physical barrier to prevent contact with corrosive agents in the environment. nih.gov

The mechanism of inhibition is rooted in the surface chemistry of the benzotriazole molecule. The nitrogen atoms within the triazole ring possess lone pairs of electrons that readily coordinate with metal ions on the surface, leading to the chemisorption of the molecule. ethernet.edu.et This interaction results in the formation of a durable, thin protective layer. researchgate.net Studies on related compounds like 5-chlorobenzotriazole (B1630289) show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. rsc.org

Specific electrochemical studies on 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- are not prominent in the available literature. However, its fundamental benzotriazole structure strongly suggests it would possess corrosion-inhibiting properties. The functional groups would likely influence its performance:

Dichloro Substituents : The electron-withdrawing nature of the chlorine atoms could affect the electron density of the benzotriazole ring system, potentially influencing the strength of its coordination to the metal surface.

Benzoyl Group : This bulky aromatic group could impact the packing density and orientation of the inhibitor molecules on the surface, which in turn affects the integrity and protective quality of the resulting film.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Benzotriazole (BTA) | Copper | 3 wt% NaCl | ~94-99% uniurb.it |

| 5-Chlorobenzotriazole (5Cl-BTA) | Copper | Acid Rain Solution (pH 2.42) | up to 91.2% rsc.org |

| 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- | - | - | Data not available |

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly and crystal engineering focus on designing and synthesizing solid-state structures where molecules are organized through non-covalent interactions. For benzotriazole derivatives, these interactions primarily include hydrogen bonding, π–π stacking, and C–H···π interactions, which dictate the final crystal packing. nih.gov

While the specific crystal structure of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- has not been reported in the searched literature, analysis of closely related structures provides insight into its likely supramolecular behavior. For instance, the crystal structure of 1-benzyl-1H-benzotriazole reveals a nearly planar benzotriazole ring system. nih.gov In its crystal lattice, molecules form dimers through weak C–H···N hydrogen bonds, and these dimers are further stabilized by π–π stacking interactions between adjacent benzotriazole rings. nih.gov

For 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, several structural factors would govern its assembly:

The benzotriazole ring and the phenyl ring of the benzoyl group provide extensive π-systems ripe for π–π stacking.

The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor.

The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that is increasingly used as a tool in crystal engineering.

| Parameter | Value for 1-Benzyl-1H-benzotriazole nih.gov |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzotriazole/Phenyl Ring) | 75.08 (8)° |

| Key Supramolecular Interactions | C—H···N hydrogen bonds, π–π stacking |

| Centroid-Centroid Distance (π–π stacking) | 3.673 (11) Å |

Applications in Advanced Sensor Technologies or Optoelectronic Materials

The benzotriazole moiety is an electron-deficient (acceptor) system, which makes it a valuable building block for creating donor-acceptor (D-A) type molecules with interesting optoelectronic properties. nih.govgcu.edu.pk Conjugated polymers and small molecules incorporating benzotriazole have recently emerged as promising materials for organic electronic applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgkaust.edu.sa

In these applications, the benzotriazole unit acts as the electron acceptor. By chemically linking it to various electron-donating groups, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned. nih.gov This molecular engineering allows for the optimization of charge transport and light-emitting or light-harvesting properties. Theoretical calculations on some benzotriazole derivatives show that the LUMO (Lowest Unoccupied Molecular Orbital) is primarily located on the benzotriazole core, making it a key component for p-type semiconductor behavior. nih.gov

Furthermore, the inherent fluorescence and coordination capabilities of heterocyclic systems like benzotriazole make them attractive for the development of chemical sensors. epstem.net Fluorescent chemosensors often operate via mechanisms like photoinduced electron transfer (PET), where the binding of a specific analyte (e.g., a metal ion) modulates the fluorescence output of a fluorophore. uniurb.it While no specific sensor applications for 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- have been documented, its structure contains the necessary components—a heterocyclic core capable of coordination and aromatic systems that can be part of a fluorophore—that could potentially be exploited for sensing applications.

| Material Type | Potential Application | Role of Benzotriazole Unit | Key Tunable Property |

|---|---|---|---|

| D-A-D type small molecules | Organic Field-Effect Transistors (OFETs) | Electron-accepting (A) core nih.gov | HOMO/LUMO energy levels nih.gov |

| Conjugated Polymers | Organic Solar Cells (OSCs), OLEDs | Component in polymer backbone rsc.orgkaust.edu.sa | Optical bandgap, solubility |

| Fluorescent Chemosensors | Ion/Molecule Detection | Coordination site / Part of fluorophore epstem.netuniurb.it | Fluorescence quenching/enhancement |

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes to Complex Derivatives

The future synthesis of complex derivatives originating from 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- will likely pivot towards greener and more efficient methodologies. Conventional synthetic techniques are often associated with drawbacks such as the use of harsh reagents, extended reaction times, and reliance on toxic solvents. scholarsresearchlibrary.com Modern approaches like microwave irradiation, ultrasonication, and solvent-free reactions offer significant advantages, including shorter reaction times, operational simplicity, and an improved environmental profile. scholarsresearchlibrary.com

Future synthetic strategies could focus on:

Modification of the Benzoyl Group: The N-benzoyl moiety serves as a reactive handle. Research into replacing or modifying this group can lead to a diverse library of N-acyl derivatives. N-acylbenzotriazoles are stable and effective acylating agents, making them valuable intermediates for synthesizing amides, esters, and ketones under mild conditions. researchgate.netorganic-chemistry.org

Functionalization of the Benzene (B151609) Ring: While the core is already dichlorinated, exploring late-stage C-H functionalization could introduce additional substituents to modulate the electronic and steric properties of the molecule, potentially fine-tuning its biological activity.

Green Chemistry Approaches: Systematic exploration of eco-friendly methods, such as mechanochemistry or reactions in water, could lead to more sustainable and scalable synthetic processes for novel derivatives. mdpi.comacs.org

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. scholarsresearchlibrary.com | Accelerated synthesis of N-acyl and N-alkyl derivatives. |

| Ultrasonication | Enhanced reaction rates through acoustic cavitation. scholarsresearchlibrary.com | Facilitating reactions in heterogeneous systems. |

| Solvent-Free Reactions | Reduced environmental waste, simplified work-up. scholarsresearchlibrary.comresearchgate.net | Environmentally benign N-alkylation and acylation reactions. |

| Mechanochemistry | Solvent-free, energy-efficient, access to novel reactivity. acs.org | Solid-state synthesis of peptide derivatives and other complex structures. |

Deeper Mechanistic Understanding of Key Reactions

A thorough mechanistic understanding of reactions involving 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is crucial for optimizing synthetic routes and predicting product formation. N-acylbenzotriazoles are known to be excellent acylating agents due to the electron-withdrawing nature of the benzotriazole moiety, which makes the acyl carbon highly electrophilic. researchgate.net

Key areas for future mechanistic investigation include:

Acyl-Transfer Reactions: Detailed kinetic and computational studies on the transfer of the benzoyl group to various nucleophiles (e.g., amines, alcohols, thiols) would provide insight into the reaction mechanism. This understanding is vital for controlling the regioselectivity and stereoselectivity of these transformations. researchgate.net

Tautomerism Effects: N-substituted benzotriazoles can exist as 1-H and 2-H isomers, although the 1-substituted form generally predominates. gsconlinepress.com Mechanistic studies should explore whether the 5,6-dichloro substitution impacts the tautomeric equilibrium and how this affects subsequent reactions.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives. Structure-based drug design, molecular docking, and quantum mechanical calculations are increasingly integral to modern medicinal chemistry. nih.govresearchgate.net

Future computational research on 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- should focus on:

Virtual Library Screening: Creating a virtual library of derivatives by modifying the benzoyl group and exploring further substitutions on the benzene ring. These libraries can be screened in silico against various biological targets, such as viral enzymes or protein kinases, to identify promising candidates for synthesis. nih.gov

Predictive ADMET Modeling: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. acs.org This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors (e.g., HOMO-LUMO energy gap), and stability of the parent molecule and its derivatives. acs.orgresearchgate.net This can guide the design of molecules with desired electronic properties for applications in both medicinal chemistry and materials science.

| Computational Tool | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode of interaction with a biological target. nih.gov | Identification of potential inhibitors for specific enzymes or receptors. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. acs.org | Prioritization of compounds with drug-like properties for synthesis. |

| Density Functional Theory (DFT) | Analyze electronic structure, stability, and chemical reactivity. researchgate.net | Rational design of molecules with tailored electronic and photophysical properties. |

Development of High-Throughput Screening Methodologies for Specific Academic Research Questions

High-throughput screening (HTS) is a critical technology for discovering biologically active compounds from large chemical libraries. ewadirect.commdpi.com Benzotriazole derivatives have previously been identified as hits in HTS campaigns. nih.gov The development of targeted HTS assays is a logical next step to explore the biological potential of a focused library derived from 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-.

Future efforts in this area should include:

Target-Oriented Assay Development: Designing and validating specific biochemical or cell-based assays for targets where benzotriazoles have shown promise, such as viral polymerases, helicases, or protein kinases. researchgate.net

Phenotypic Screening: Employing whole-cell or whole-organism screening to identify derivatives that induce a specific phenotype (e.g., inhibition of cancer cell proliferation, antibacterial activity) without a preconceived target. mdpi.com This can uncover novel mechanisms of action.

Fragment-Based Screening: Using the core 5,6-dichlorobenzotriazole (B1348343) scaffold as a fragment to screen against protein targets. Hits can then be elaborated into more potent leads, potentially by re-introducing the benzoyl group or other functionalities.

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The versatile structure of benzotriazole lends itself to applications beyond traditional medicinal chemistry, spanning the fields of chemical biology and materials science. gsconlinepress.comresearchgate.net

Chemical Biology: Future research could focus on developing derivatives of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- as chemical probes to investigate biological systems. nih.govnih.gov By incorporating reporter tags (e.g., fluorophores) or photoreactive cross-linking groups, these molecules could be used to:

Identify and validate novel drug targets.

Visualize biological processes within living cells.

Elucidate the mechanism of action of bioactive benzotriazole compounds.

Materials Science: Benzotriazoles are widely recognized for their utility as corrosion inhibitors. mdpi.com The unique electronic properties of the 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- scaffold could be exploited in advanced materials. Future interdisciplinary research could explore:

Coordination Polymers: Synthesizing metal-organic frameworks (MOFs) or coordination polymers using the benzotriazole nitrogen atoms as coordinating sites. sapub.org The resulting materials could have interesting catalytic, photoluminescent, or gas-storage properties.

Functional Polymers: Incorporating the benzotriazole derivative as a monomer or additive into polymers to enhance properties such as thermal stability, UV resistance, or conductivity. mdpi.com

Organic Electronics: Investigating the potential of highly conjugated derivatives for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the stable heterocyclic core.

By pursuing these integrated research directions, the scientific community can fully explore and harness the potential of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro-, translating a single chemical entity into a diverse range of applications in medicine, biology, and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1H-benzotriazole derivatives with benzoyl and chloro substituents?

- Methodological Answer : The synthesis typically involves benzoylation of the benzotriazole core using benzoyl chloride under anhydrous conditions, followed by regioselective chlorination at the 5,6-positions. Chlorination can be achieved using sodium hypochlorite (NaClO) in acidic media, as demonstrated in analogous compounds . Key steps include:

- Reagent Selection : Use of stoichiometric benzoyl chloride in the presence of a base (e.g., pyridine) to control reaction exothermicity.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) to isolate the product.

- Validation : Confirm regiochemistry via -NMR (e.g., aromatic proton splitting patterns) and mass spectrometry .

Q. How can researchers verify the structural integrity of 1H-benzotriazole derivatives post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : To resolve the crystal structure and confirm substitution patterns (e.g., short N–Cl contacts observed in analogous compounds at 2.818 Å) .

- Spectroscopy : -NMR to identify carbonyl (C=O) and chloro-substituted carbons, and FT-IR for benzoyl C=O stretches (~1700 cm) .

Q. What biological activities are associated with 1H-benzotriazole derivatives, and how are they assessed?

- Methodological Answer : Derivatives exhibit antimicrobial, antifungal, and corrosion-inhibiting properties. Standard assays include:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus using broth microdilution.

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) in saline solutions to measure corrosion rate reduction .

Advanced Research Questions

Q. How do substitution patterns (e.g., benzoyl vs. tolyl groups) influence the bioactivity of benzotriazole derivatives?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (Table 1) reveal:

-

Enhanced Stability : Benzoyl groups improve hydrolytic stability compared to methyl or nitro substituents.

-

Activity Trends : 5,6-Dichloro substitution increases antimicrobial potency due to enhanced electrophilicity.

Table 1 : Bioactivity of Structural Analogs

Compound Substituents Key Activity 1H-Benzotriazole None Broad-spectrum antimicrobial Tolyltriazole 4-Methyl UV stabilization 5-Methyl-1H-benzotriazole 5-Methyl Corrosion inhibition 1-Benzoyl-5,6-dichloro Benzoyl, 5,6-Cl Enhanced antimicrobial

Q. What mechanistic insights explain the photocatalytic degradation of 1H-benzotriazole derivatives in aqueous environments?

- Methodological Answer : Under UV/TiO photocatalysis:

- Degradation Pathway : Hydroxyl radicals (•OH) attack the triazole ring, leading to ring-opening and mineralization.

- Nitrogen Fate : Organic nitrogen is partially converted to N gas, minimizing toxic byproducts (e.g., NH) .

- Optimization : Adjust pH to 7–9 for maximal degradation efficiency (e.g., 98% mineralization in 4 hours) .

Q. How can adsorption studies using zeolitic imidazolate frameworks (ZIFs) inform environmental remediation strategies for benzotriazoles?

- Methodological Answer : ZIF-8 exhibits high adsorption capacity (298.5 mg/g for benzotriazole) due to its microporous structure. Key steps:

- Isotherm Modeling : Fit data to Langmuir isotherms to assess monolayer adsorption.

- Kinetics : Pseudo-second-order models best describe adsorption rates, suggesting chemisorption dominance .

Q. What computational approaches predict the reactivity of 1H-benzotriazole derivatives in synthetic or degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products